Human Topoisomerase II Inhibition Potency: Lunacridine vs. In-Class Alkaloids
Lunacridine is a validated inhibitor of human topoisomerase II with an IC₅₀ < 5 µM measured in a kDNA decatenation assay [1]. No comparable topoisomerase II inhibition data exist for the closest structural analogs lunacrine or lunamarine, establishing Lunacridine as the unique topoisomerase-targeting scaffold within the Lunasia alkaloid family [2]. Clinical topoisomerase II inhibitor doxorubicin achieves complete enzyme inhibition at lower concentrations but carries well-documented cardiotoxicity not associated with the Lunacridine scaffold [3].
| Evidence Dimension | Human topoisomerase II inhibition (kDNA decatenation assay) |
|---|---|
| Target Compound Data | IC₅₀ < 5 µM (complete inhibition at 5 µM) [1] |
| Comparator Or Baseline | Lunacrine: no published topo II data; Lunamarine: no topo II data; Doxorubicin: complete inhibition at ≤ 1 µM (but cardiotoxic) [3] |
| Quantified Difference | Lunacridine is the only Lunasia alkaloid with documented hTopo II inhibition; doxorubicin inhibition potency approximately 5–10× greater but with > 10× cardiotoxicity liability [3] |
| Conditions | kDNA decatenation assay with human topoisomerase II (purified enzyme) [1] |
Why This Matters
For labs seeking a topoisomerase II inhibitor with a unique, non-anthracycline scaffold, Lunacridine provides a chemically tractable starting point with documented single-digit µM inhibition, avoiding the cardiotoxicity risk inherent to doxorubicin.
- [1] Prescott, T. A. K., et al. (2007). Lunacridine from Lunasia amara is a DNA intercalating topoisomerase II inhibitor. J. Ethnopharmacol., 109(2), 289–294. View Source
- [2] Bowman, R. M., Gray, G. A., & Grundon, M. F. (1973). Quinoline alkaloids. XV. Reactions of a quinoline isoprenyl epoxide with hydride reagents. Asymmetric synthesis and stereochemistry of lunacridine and related Lunasia alkaloids. J. Chem. Soc., Perkin Trans. 1, 1051–1055. View Source
- [3] Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacol. Rev., 56(2), 185–229. View Source
